Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include studying its reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant attention due to their remarkable therapeutic efficacy as antibacterial agents. Microbial resistance remains a global concern, necessitating the development of more effective and secure antimicrobial compounds. Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone, with its unique structure, holds promise in this regard. Researchers have synthesized various furan derivatives and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria . Further investigations into its mechanism of action and potential synergies with existing antibiotics are warranted.
Enzyme Inhibition
Studies have demonstrated that low doses of compound 8 (a derivative of furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone) exhibit dose-dependent inhibition of monophenolase. Conversely, higher doses significantly increase enzyme activity . This intriguing dual effect suggests potential applications in enzyme-related disorders and therapeutic interventions.
Antimicrobial Potential
Among different furan derivatives, compounds 1a and 1b have shown good antimicrobial potential . Investigating the specific targets and modes of action of these derivatives could lead to novel treatment strategies for infectious diseases.
Therapeutic Diversity
Beyond antibacterial properties, furan compounds possess a wide range of therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, and anticancer effects . Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone may contribute to this diverse pharmacological landscape.
Synthesis and Structural Characterization
Researchers have synthesized furan-2-yl(phenyl)methanone derivatives and established their structures using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . Understanding the structure-activity relationships can guide further optimization and application.
Future Prospects
Given the versatility of furan derivatives, ongoing research should explore additional applications, such as antihypertensive, anti-aging, and neuroprotective effects. Collaborations between medicinal chemists, biologists, and pharmacologists will drive innovation in this field.
Mechanism of Action
Target of Action
Similar compounds have been studied for their effects on lung carcinoma cell lines .
Mode of Action
It’s known that similar compounds exhibit cytotoxic effects towards lung cancer cell lines . The cytotoxic effect of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Similar compounds have been found to affect apoptosis in lung cancer cell lines .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects towards lung cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
furan-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(14-7-4-11-19-14)17-9-8-15(20-12-10-17)13-5-2-1-3-6-13/h1-7,11,15H,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUPZKHYCEOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone |
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